CACT Inhibition Potency
In a direct head-to-head study using rat liver mitochondria, (+)-decanoylcarnitine exhibited an IC50 of approximately 5 µM for inhibition of the carnitine-acylcarnitine translocase (CACT). This was approximately 7-fold more potent than both (+)-octanoylcarnitine and (+)-palmitoylcarnitine, which each demonstrated an IC50 of approximately 35 µM [1]. (+)-Acetylcarnitine failed to influence CACT activity at all, while (+)-hexanoylcarnitine was far less potent with an IC50 greater than 200 µM [1].
| Evidence Dimension | Inhibition of CACT (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 5 µM |
| Comparator Or Baseline | (+)-Octanoylcarnitine: IC50 ≈ 35 µM; (+)-Palmitoylcarnitine: IC50 ≈ 35 µM; (+)-Hexanoylcarnitine: IC50 > 200 µM; (+)-Acetylcarnitine: No effect |
| Quantified Difference | 7-fold lower IC50 compared to octanoyl- and palmitoylcarnitine |
| Conditions | Rat liver mitochondria; CACT activity assay |
Why This Matters
This demonstrates that the C10 acyl chain provides a uniquely high affinity for CACT, making decanoyl-L-carnitine chloride the preferred tool compound for studies requiring potent and specific inhibition of this mitochondrial transporter.
- [1] Baillet, L., et al. (2000). Elucidation of the Mechanism by Which (+)-Acylcarnitines Inhibit Mitochondrial Fatty Acid Transport. Journal of Biological Chemistry, 275(47), 36766-36768. View Source
